Distinct Properties of 1H-Triazole vs. 2H-Tautomer
The compound bears a 1H-1,2,3-triazol-1-yl substituent, locking the triazole in the 1H-tautomeric form via covalent N-1 attachment to the pyrrolidine scaffold. By contrast, the available 2H-regioisomer (methyl 4-(2H-1,2,3-triazol-2-yl)pyrrolidine-2-carboxylate, CAS 1706418-99-6) possesses fundamentally different dipole moment, hydrogen-bonding capacity, and metal-coordination geometry. In the unsubstituted parent system, 2H-1,2,3-triazole is thermodynamically more stable by 3.5–4.5 kcal·mol⁻¹ in the gas phase, while 1H-1,2,3-triazole is preferentially stabilized in polar solvents due to its larger dipole moment (μₐ = 4.1 D vs. μ_b = 0.52 D for the 2H-tautomer) [1]. For drug design, the 1H-triazole ring is the prevalent pharmacophore in biologically active 1,2,3-triazoles and serves as a recognized amide bond bioisostere, whereas the 2H-isomer deviates from the trans-amide geometry required for canonical peptide-bond mimicry [2].
| Evidence Dimension | Tautomer thermodynamic stability and dipole moment (parent 1,2,3-triazole system) |
|---|---|
| Target Compound Data | 1H-1,2,3-triazole tautomer: dipole moment μₐ = 4.1 D, preferentially stabilized in polar media; N-1 substitution locks this tautomer. |
| Comparator Or Baseline | 2H-1,2,3-triazole tautomer: dipole moment μ_b = 0.52 D, ~3.5–4.5 kcal·mol⁻¹ more stable in gas phase. |
| Quantified Difference | Δ Dipole moment ≈ 3.6 D; Δ Gas-phase stability ≈ 3.5–4.5 kcal·mol⁻¹ favoring 2H-form, reversed in polar solution. |
| Conditions | Millimeter-wave spectroscopy and computational modeling for the parent C₂H₃N₃ triazole system. |
Why This Matters
Selection of the 1H-regioisomer is mandatory for applications requiring amide bioisosterism or predictable solution-phase behavior in polar biological media.
- [1] Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C₂H₃N₃) by millimeter-wave spectroscopy. J Chem Phys. 2022;157:084305. doi:10.1063/5.0100987. View Source
- [2] Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. In: Triazoles: Synthesis, Applications and Role in Drug Discovery. 2014. ResearchGate. View Source
